molecular formula C20H22N6O2 B6770496 N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide

N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide

Cat. No.: B6770496
M. Wt: 378.4 g/mol
InChI Key: UQPIEOOTVDQNCX-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide is a complex organic compound that features a chromenyl group, an imidazo[1,2-b]pyridazinyl group, and a pyrrolidine carboxamide moiety

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-20(23-15-3-4-17-14(12-15)2-1-11-28-17)25-9-7-16(13-25)22-18-5-6-19-21-8-10-26(19)24-18/h3-6,8,10,12,16H,1-2,7,9,11,13H2,(H,22,24)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPIEOOTVDQNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)N3CCC(C3)NC4=NN5C=CN=C5C=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chromenyl and imidazo[1,2-b]pyridazinyl intermediates, followed by their coupling with a pyrrolidine derivative under specific reaction conditions such as the presence of a base, solvent, and controlled temperature.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide can undergo various chemical reactions including:

    Oxidation: The chromenyl group can be oxidized to form quinones.

    Reduction: The imidazo[1,2-b]pyridazinyl group can be reduced under hydrogenation conditions.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group would yield quinones, while reduction of the imidazo[1,2-b]pyridazinyl group would yield the corresponding dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Material Science: In the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-chromen-6-yl)-3-(pyridazin-3-ylamino)pyrrolidine-1-carboxamide
  • N-(3,4-dihydro-2H-chromen-6-yl)-3-(pyridazin-6-ylamino)pyrrolidine-1-carboxamide

Uniqueness

N-(3,4-dihydro-2H-chromen-6-yl)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carboxamide is unique due to the presence of the imidazo[1,2-b]pyridazinyl group, which may confer distinct biological or chemical properties compared to other similar compounds.

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